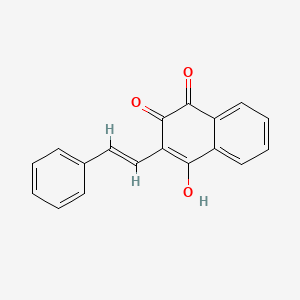
3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, biology, and chemistry. This compound, in particular, has a unique structure that combines a naphthoquinone core with a phenylvinyl group, making it an interesting subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione can be achieved through a multi-component reaction involving aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. One efficient method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method offers high yields, short reaction times, and an environmentally benign approach. The copper (II) oxide nanoparticles can be recovered and reused several times without loss of activity.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by selecting cheap and easy-to-obtain raw materials and reagents. The process can be designed to achieve higher atom economy and better purity of the product. Industrial methods often focus on single or two-step processes with simple and mild reaction conditions to ensure cost-effectiveness and scalability .
化学反応の分析
Types of Reactions
3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The quinone ring in its structure is highly reactive and can participate in redox reactions, forming different products depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of different quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the quinone ring to form hydroquinone derivatives.
Major Products Formed
The major products formed from these reactions include various hydroxy and substituted naphthoquinone derivatives, which can have different biological and chemical properties.
科学的研究の応用
3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione has several scientific research applications:
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and oxidative stress.
作用機序
The mechanism of action of 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione involves its redox activity and chemical reactivity. The quinone ring can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential therapeutic applications, where it can target cellular redox processes and disrupt the function of key biomolecules .
類似化合物との比較
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
3-Arylated 2-hydroxy-1,4-naphthoquinone: Compounds with aryl groups attached to the naphthoquinone core, exhibiting similar chemical reactivity and biological activities.
Parvaquone: A hydroxy naphthoquinone drug with significant anti-protozoal activity.
Uniqueness
3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione is unique due to the presence of the phenylvinyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other naphthoquinone derivatives and makes it a valuable compound for research and development.
特性
CAS番号 |
105438-12-8 |
|---|---|
分子式 |
C18H12O3 |
分子量 |
276.3 g/mol |
IUPAC名 |
4-hydroxy-3-[(E)-2-phenylethenyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C18H12O3/c19-16-13-8-4-5-9-14(13)17(20)18(21)15(16)11-10-12-6-2-1-3-7-12/h1-11,19H/b11-10+ |
InChIキー |
LQAOWJZYBYJFQJ-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C3=CC=CC=C3C(=O)C2=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC2=C(C3=CC=CC=C3C(=O)C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


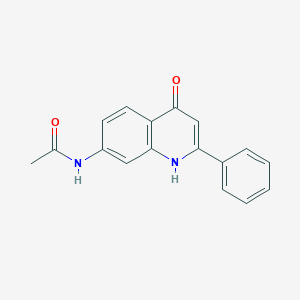
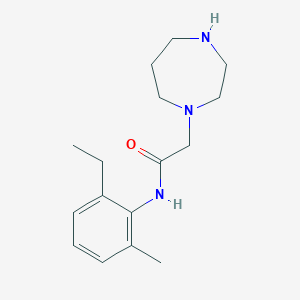
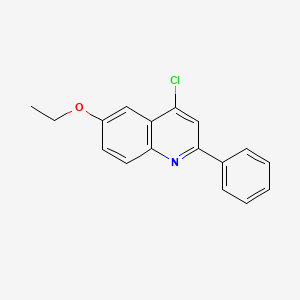
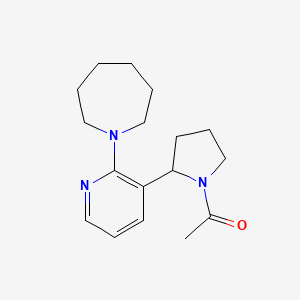
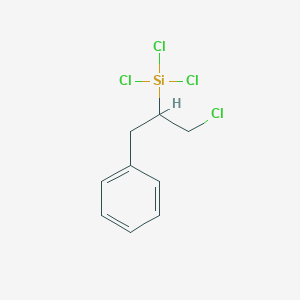
![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)
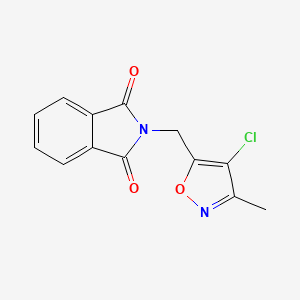
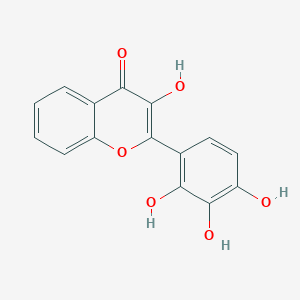
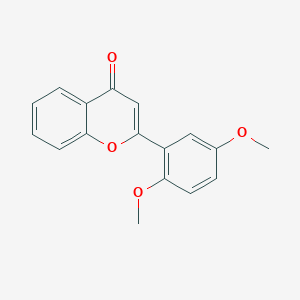
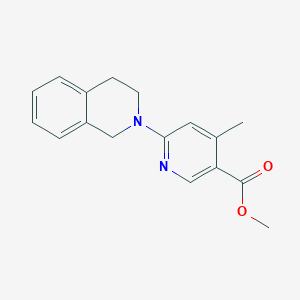
![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)
![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)
